Cas no 2138519-83-0 (5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester)

5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester structure
2138519-83-0 structure
Product name:5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester
CAS No:2138519-83-0
MF:C13H14N2O2
Molecular Weight:230.262463092804
CID:5301358

5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester 化学的及び物理的性質

名前と識別子

    • 5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester
    • インチ: 1S/C13H14N2O2/c1-2-17-13(16)11-6-5-9(8-14)12-10(11)4-3-7-15-12/h3-7H,2,8,14H2,1H3
    • InChIKey: QJQIEJSBWXSRBS-UHFFFAOYSA-N
    • SMILES: N1C2C(=C(C(OCC)=O)C=CC=2CN)C=CC=1

5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-765523-0.1g
ethyl 8-(aminomethyl)quinoline-5-carboxylate
2138519-83-0 95%
0.1g
$1019.0 2024-05-22
Enamine
EN300-765523-5.0g
ethyl 8-(aminomethyl)quinoline-5-carboxylate
2138519-83-0 95%
5.0g
$3355.0 2024-05-22
Enamine
EN300-765523-0.05g
ethyl 8-(aminomethyl)quinoline-5-carboxylate
2138519-83-0 95%
0.05g
$972.0 2024-05-22
Enamine
EN300-765523-2.5g
ethyl 8-(aminomethyl)quinoline-5-carboxylate
2138519-83-0 95%
2.5g
$2268.0 2024-05-22
Enamine
EN300-765523-1.0g
ethyl 8-(aminomethyl)quinoline-5-carboxylate
2138519-83-0 95%
1.0g
$1157.0 2024-05-22
Enamine
EN300-765523-10.0g
ethyl 8-(aminomethyl)quinoline-5-carboxylate
2138519-83-0 95%
10.0g
$4974.0 2024-05-22
Enamine
EN300-765523-0.5g
ethyl 8-(aminomethyl)quinoline-5-carboxylate
2138519-83-0 95%
0.5g
$1111.0 2024-05-22
Enamine
EN300-765523-0.25g
ethyl 8-(aminomethyl)quinoline-5-carboxylate
2138519-83-0 95%
0.25g
$1065.0 2024-05-22

5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester 関連文献

5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl esterに関する追加情報

5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester (CAS No. 2138519-83-0): A Comprehensive Overview

5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 2138519-83-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline derivatives family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural uniqueness of this compound, particularly its ethyl ester functionality and the presence of an aminomethyl group at the 8-position of the quinoline core, positions it as a promising candidate for further exploration in drug discovery and development.

The structure of 5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester features a quinoline scaffold, which is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. This core structure is highly versatile and has been extensively studied for its pharmacological properties. The introduction of an ethyl ester group at the carboxylic acid position enhances the solubility and bioavailability of the compound, making it more suitable for formulation into pharmaceutical agents. Additionally, the presence of an aminomethyl group at the 8-position introduces a reactive site that can be exploited for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.

In recent years, quinoline derivatives have been extensively investigated for their potential in treating various diseases, including infectious diseases, cancer, and neurological disorders. The biological activity of 5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester has been explored in several preclinical studies. Notably, research has indicated that this compound exhibits inhibitory effects on certain enzymes and pathways associated with microbial infections and cancer cell proliferation. The aminomethyl group, in particular, has been found to play a crucial role in modulating these interactions by facilitating hydrogen bonding and other non-covalent interactions with target proteins.

One of the most compelling aspects of 5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester is its potential as a pharmaceutical intermediate. The ease with which this compound can be modified through further chemical reactions makes it an attractive building block for synthesizing novel therapeutic agents. For instance, researchers have explored its use in generating derivatives with enhanced binding affinity to specific biological targets or improved pharmacokinetic profiles. These modifications can be achieved through various synthetic strategies, including nucleophilic substitution reactions, condensation reactions, and coupling techniques.

The synthesis of 5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester typically involves multi-step organic reactions starting from commercially available quinoline precursors. The process often begins with the functionalization of the quinoline core at the 8-position to introduce the aminomethyl group. This can be accomplished using reagents such as formamidine acetate or methylisocyanate under controlled conditions. Subsequent esterification of the carboxylic acid group yields the final product. The synthetic route must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.

Recent advancements in computational chemistry have also contributed to the understanding of 5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester's properties. Molecular modeling studies have provided insights into its binding interactions with biological targets at an atomic level. These simulations have helped researchers predict potential drug-like characteristics such as solubility, permeability across biological membranes (P-glycoprotein), and metabolic stability. By leveraging these computational tools, scientists can design more effective derivatives with improved pharmacological profiles.

The pharmacological evaluation of 5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester has revealed several promising properties. In vitro studies have demonstrated its ability to inhibit enzymes such as topoisomerases and kinases that are involved in cancer cell division and microbial metabolism. Additionally, preliminary in vivo studies have shown that this compound exhibits moderate toxicity levels while maintaining significant therapeutic efficacy against certain disease models. These findings suggest that further development could lead to a novel therapeutic agent with broad applications.

The future directions for research on 5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester are multifaceted. One area of focus is exploring its potential as an antiviral agent against emerging infectious diseases. Given the ongoing global health challenges posed by viruses such as SARS-CoV-2 and influenza strains resistant to current treatments, this compound could serve as a valuable candidate for developing new antiviral drugs. Another promising avenue is investigating its role in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, where quinoline derivatives have shown some efficacy.

Furthermore,5-Quinolinecarboxylic acid, particularly derivatives like 8-(aminomethyl)-, could play a significant role in addressing antibiotic resistance issues by targeting bacterial enzymes responsible for drug resistance mechanisms. By designing analogs that disrupt these pathways, researchers may uncover new strategies to combat multidrug-resistant bacteria, which pose a serious threat to global health security today*. Additionally,the unique structural features* make this class*of compounds*attractive*for*developing targeted therapies*against specific diseases*, offering hope*for patients*with currently untreatable conditions*

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